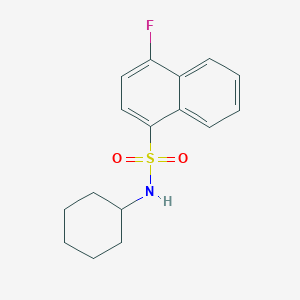
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide is an organic compound with the molecular formula C16H18FNO2S It is a derivative of naphthalenesulfonamide, where a cyclohexyl group is attached to the nitrogen atom and a fluorine atom is attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated using chlorosulfonic acid to form 1-naphthalenesulfonamide.
Fluorination: The sulfonamide is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide to introduce the fluorine atom at the 4-position of the naphthalene ring.
Cyclohexylation: Finally, the fluorinated sulfonamide is reacted with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalenesulfonamides.
科学研究应用
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Cyclohexyl-1-naphthalenesulfonamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
N-Cyclohexyl-4-chloro-1-naphthalenesulfonamide: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
N-Cyclohexyl-4-bromo-1-naphthalenesulfonamide:
Uniqueness
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C16H18FNO2S |
|---|---|
分子量 |
307.4g/mol |
IUPAC 名称 |
N-cyclohexyl-4-fluoronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)21(19,20)18-12-6-2-1-3-7-12/h4-5,8-12,18H,1-3,6-7H2 |
InChI 键 |
XSCFBUZHNYWVJO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)F |
规范 SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















